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Compound of Interest

Compound Name: Pomalidomide-PEG4-C-COOH

Cat. No.: B560566 Get Quote

An In-depth Review of a Key Cereblon E3 Ligase Ligand for Targeted Protein Degradation

This technical guide provides a comprehensive overview of Pomalidomide-PEG4-C-COOH, a

crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is

intended for researchers, scientists, and drug development professionals engaged in the field

of targeted protein degradation. This document will cover the core properties, synthesis,

mechanism of action, and relevant experimental protocols associated with this E3 ligase ligand.

Core Concepts and Physicochemical Properties
Pomalidomide-PEG4-C-COOH is a synthetic molecule that conjugates the Cereblon (CRBN)

E3 ubiquitin ligase ligand, pomalidomide, to a 4-unit polyethylene glycol (PEG) linker

terminating in a carboxylic acid.[1][2][3] This terminal functional group allows for the covalent

attachment of a ligand for a specific protein of interest, thereby forming a heterobifunctional

PROTAC.

PROTACs are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-

proteasome system, to selectively eliminate target proteins.[4] The pomalidomide moiety of the

PROTAC binds to CRBN, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex,

while the other end of the molecule engages the target protein.[5][6] This induced proximity

facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Table 1: Physicochemical Properties of Pomalidomide-PEG4-C-COOH
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Property Value Reference(s)

Molecular Formula C24H31N3O10 [3][4]

Molecular Weight 521.52 g/mol [3][4]

CAS Number 2138440-81-8 [3]

Appearance Viscous Liquid [4]

Color Light yellow to yellow [4]

Purity ≥95% [3]

Solubility
DMSO: 100 mg/mL (191.75

mM)
[4]

Storage
Pure form: -20°C for 3 years.

In solvent: -80°C for 6 months.
[4]

Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System
The mechanism of action of a PROTAC utilizing Pomalidomide-PEG4-C-COOH involves the

formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3

ligase complex. This process ultimately leads to the selective degradation of the target protein.
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PROTAC-mediated protein degradation pathway.

Quantitative Data: Binding Affinity and Degradation
Potency
While specific binding affinity data for Pomalidomide-PEG4-C-COOH is not extensively

published, the affinity of its parent molecule, pomalidomide, for Cereblon provides a strong

benchmark. The potency of a PROTAC is typically quantified by its half-maximal degradation

concentration (DC50) and the maximum percentage of degradation (Dmax).

Table 2: Comparative Binding Affinities of IMiDs to Cereblon
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Compound
Binding Affinity
(Kd)

Assay Method Reference(s)

Pomalidomide ~157 nM Competitive Titration [7]

Lenalidomide ~178 nM Competitive Titration [7]

Thalidomide ~250 nM Competitive Titration [7]

Pomalidomide IC50 ~2 µM
Competitive Binding

Assay
[8]

Experimental Protocols
Representative Synthesis of Pomalidomide-PEG4-C-
COOH
The synthesis of Pomalidomide-PEG4-C-COOH can be achieved through a nucleophilic

aromatic substitution (SNAr) reaction. The following is a representative protocol based on

established methods for creating pomalidomide-linker conjugates.[9][10][11]
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Start Materials:
- 4-Fluorothalidomide

- Amine-PEG4-C-COOH

Step 1: Nucleophilic Aromatic Substitution (SNAr)
- React 4-Fluorothalidomide with Amine-PEG4-C-COOH

- Solvent: DMSO
- Base: DIPEA

Step 2: Reaction Monitoring
- Monitor reaction progress by LC-MS

Step 3: Work-up and Purification
- Aqueous work-up

- Purification by column chromatography

Final Product:
Pomalidomide-PEG4-C-COOH

Click to download full resolution via product page

General workflow for the synthesis of Pomalidomide-PEG4-C-COOH.

Materials:

4-Fluorothalidomide

tert-Butyl 15-amino-3,6,9,12-tetraoxapentadecanoate (Amine-PEG4-OtBu)

N,N-Diisopropylethylamine (DIPEA)

Dimethyl sulfoxide (DMSO)

Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)

Standard laboratory glassware and purification equipment (silica gel for column

chromatography)

Procedure:

Step 1: SNAr Reaction. To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add tert-

butyl 15-amino-3,6,9,12-tetraoxapentadecanoate (1.1 equivalents) and DIPEA (3

equivalents).

Step 2: Heating and Monitoring. Heat the reaction mixture to 90 °C and stir for 16 hours.

Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up. After completion, cool the reaction to room temperature and dilute with

water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined

organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Step 4: Purification of Intermediate. Purify the crude product by silica gel column

chromatography to obtain the tert-butyl protected intermediate.

Step 5: Deprotection. Dissolve the purified intermediate in a mixture of TFA and DCM (e.g.,

1:1 v/v). Stir at room temperature for 1-2 hours.

Step 6: Final Product Isolation. Remove the solvent under reduced pressure to yield the final

product, Pomalidomide-PEG4-C-COOH.

Western Blot for Determination of DC50 and Dmax
Western blotting is a standard method to quantify the degradation of a target protein induced by

a PROTAC.[12][13][14]
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Start: Cultured Cells

Cell Treatment:
- Treat cells with varying concentrations of PROTAC

- Include vehicle control (e.g., DMSO)

Cell Lysis:
- Lyse cells to release proteins

Protein Quantification:
- Determine protein concentration (e.g., BCA assay)

SDS-PAGE:
- Separate proteins by size

Protein Transfer:
- Transfer proteins to a membrane (e.g., PVDF)

Immunoblotting:
- Probe with primary antibodies (target protein and loading control)

- Incubate with HRP-conjugated secondary antibodies

Detection:
- Use chemiluminescent substrate and image the blot

Data Analysis:
- Quantify band intensity

- Normalize to loading control
- Calculate % degradation vs. vehicle

- Determine DC50 and Dmax

Results:
DC50 and Dmax values

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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